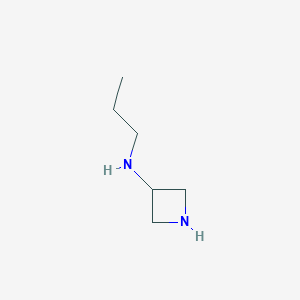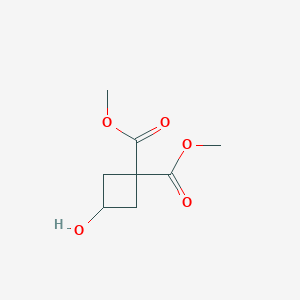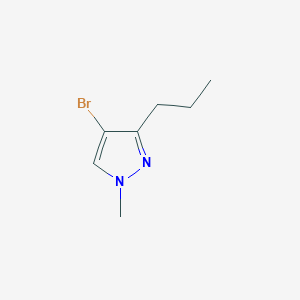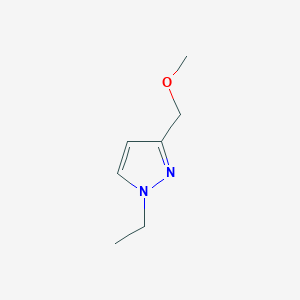
1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The bromophenyl group would likely be attached to one carbon of the cyclobutane ring, with the carboxylic acid group attached to a different carbon. The exact structure would depend on the specific synthesis method used .Chemical Reactions Analysis
As an organic compound, “1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid” would be expected to undergo various types of chemical reactions. These could include reactions with nucleophiles and electrophiles, as well as various types of rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been used in pharmacokinetic studies . A study focused on the pharmacokinetic characterization of this compound, as well as the identification of its metabolites, both in vitro and in vivo . The study provided a better understanding of the absorption and metabolism of this compound in vitro and in vivo, which will provide guidance for future in-depth studies on this compound .
Anti-Arrhythmia Agent
This compound is a synthetic tetrahydroisoquinoline and has been investigated as an anti-arrhythmia agent . Cardiovascular disease, a widespread condition with 80% of the disease burden all over the world, includes arrhythmia . Therefore, this compound could potentially be used in the treatment of arrhythmias .
Synthesis of Monoisomeric Phthalocyanines
The compound has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . These phthalocyanines have potential applications in various fields such as photodynamic therapy, solar cells, and gas sensors .
Synthesis of Phthalocyanine-Fullerene Dyads
This compound has also been used in the synthesis of phthalocyanine-fullerene dyads . These dyads have potential applications in photovoltaic devices due to their excellent electron-accepting properties .
Mecanismo De Acción
Target of Action
Bromophenyl compounds have been associated with suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the interaction of organoboron reagents with a transition metal catalyst, leading to the formation of new carbon–carbon bonds .
Safety and Hazards
Direcciones Futuras
Future research on “1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid” could focus on developing efficient synthesis methods, studying its reactions with other chemicals, and exploring its potential uses. For example, it could be studied as a potential pharmaceutical or as a building block for the synthesis of more complex organic compounds .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHZTSYYWDQBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)Br)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942073.png)
![8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942088.png)
![8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942096.png)
![8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942102.png)
![8-(4-Methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942109.png)
![8-(2-Methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942121.png)
![8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942126.png)
![8-(p-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942129.png)



![[1-(Propan-2-yl)azetidin-3-yl]methanamine](/img/structure/B7942150.png)

